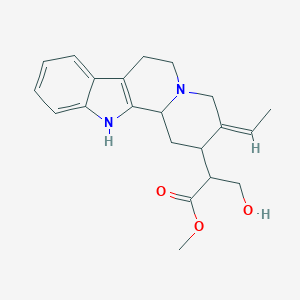![molecular formula C21H22N2O2 B207294 (13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate CAS No. 34020-07-0](/img/structure/B207294.png)
(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate
Übersicht
Beschreibung
(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate is a monoterpenoid indole alkaloid, a type of natural alkaloid found in the plant Rauvolfia serpentina. It plays a crucial role in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid ajmaline . This compound is synthesized by the enzyme vinorine synthase, which catalyzes the reaction between acetyl-CoA and 16-epivellosimine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate is synthesized through the enzymatic action of vinorine synthase. The reaction involves the substrates acetyl-CoA and 16-epivellosimine, resulting in the formation of vinorine and CoA . The enzyme belongs to the BAHD superfamily of acyltransferases, which are involved in the biosynthesis of various natural products .
Industrial Production Methods: Industrial production of vinorine typically involves the cultivation of Rauvolfia serpentina plants, followed by extraction and purification of the compound. The enzyme vinorine synthase can also be produced through recombinant DNA technology, allowing for the enzymatic synthesis of vinorine in vitro .
Analyse Chemischer Reaktionen
Types of Reactions: (13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the biosynthesis of other alkaloids, such as ajmaline .
Common Reagents and Conditions: Common reagents used in the reactions involving vinorine include acetyl-CoA, 16-epivellosimine, and various oxidizing and reducing agents. The reactions typically occur under mild conditions, with the enzyme vinorine synthase facilitating the process .
Major Products Formed: The major products formed from the reactions involving vinorine include ajmaline and other related alkaloids. These compounds have significant pharmacological properties, including antiarrhythmic and anticancer activities .
Wissenschaftliche Forschungsanwendungen
(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, vinorine is studied for its role in the biosynthesis of complex alkaloids. In biology, it is used to investigate the metabolic pathways of monoterpenoid indole alkaloids .
In medicine, vinorine has shown potential therapeutic effects, such as promoting motor function recovery and nerve regeneration after sciatic nerve injury . It has also exhibited anti-inflammatory, antibacterial, and antitumor activities . In industry, vinorine is used as a precursor for the synthesis of various pharmacologically active compounds .
Wirkmechanismus
(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate exerts its effects through the regulation of nerve growth factor (NGF) and the extracellular signal-regulated kinase (ERK) signaling pathway . These pathways are involved in nerve regeneration and motor function recovery. This compound’s mechanism of action also includes its interaction with molecular targets involved in inflammation and tumor growth .
Vergleich Mit ähnlichen Verbindungen
(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate is similar to other monoterpenoid indole alkaloids, such as ajmaline, vinblastine, and vindoline . vinorine is unique in its specific role in the biosynthesis of ajmaline and its therapeutic effects on nerve regeneration . Ajmaline is primarily used as an antiarrhythmic agent, while vinblastine and vindoline are used in cancer treatment .
Eigenschaften
IUPAC Name |
(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-12-10-23-16-8-13(12)18-17(23)9-21(20(18)25-11(2)24)14-6-4-5-7-15(14)22-19(16)21/h3-7,13,16-18,20H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDVMRAEPFQOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=CC=CC=C56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)




